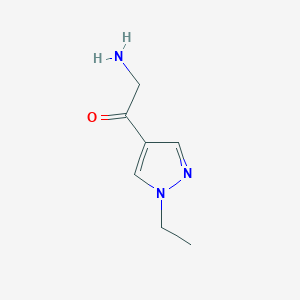
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product .
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
3-Aminopyrazole: Shares a similar pyrazole ring structure but differs in the position of the amino group.
4-Aminopyrazole: Another related compound with the amino group at a different position on the pyrazole ring.
1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the amino group
Uniqueness: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Biological Activity
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3O. The compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, along with an aminoethanol moiety. This structural complexity contributes to its potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to significant biological effects such as anti-inflammatory and antimicrobial activities.
- Receptor Modulation : It may modulate receptor functions, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various pyrazole derivatives against human cancer cell lines and found significant antiproliferative effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it interacts with bacterial membranes, leading to cell lysis. This mechanism is supported by findings that show disruption of membrane integrity in treated bacterial cells .
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-alpha in vitro . This suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
XOLQBQKRBXQDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















